molecular formula C8H10N2O B146101 2-Phenylacetohydrazide CAS No. 937-39-3

2-Phenylacetohydrazide

Cat. No. B146101
CAS RN: 937-39-3
M. Wt: 150.18 g/mol
InChI Key: FPTCVTJCJMVIDV-UHFFFAOYSA-N
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Description

2-Phenylacetohydrazide and its derivatives are of significant interest in the field of organic chemistry due to their potential applications in synthesizing various heterocyclic compounds. These compounds serve as key intermediates in the formation of tricyclic heterocycles, pyrazolones, and other complex structures with potential pharmacological activities .

Synthesis Analysis

The synthesis of 2-phenylacetohydrazide derivatives involves reactions with different acylating agents, esters, and acetylenes. For instance, 2-phenylazirine reacts with acid chlorides and anhydrides to yield oxazole derivatives, while reactions with phthalic and maleic anhydride lead to ring-cleavage products . Similarly, 2-piperidylacetohydrazides react with ethyl acetoacetate and other esters to produce pyrano[2,3-c]pyrazolones and related tricyclic heterocycles . Additionally, 1-acetyl-2-phenylacetylene reacts with thiocarbohydrazide to form bis(1-methyl-3-phenyl-2-propynylidene)carbonothioic dihydrazide, showcasing the versatility of these compounds in synthesis .

Molecular Structure Analysis

The molecular structures of 2-phenylacetohydrazide derivatives are characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structures of two N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides have been elucidated, revealing details about the configuration of the C=N bond and the conformation of the linker between the phenyl and thiophene rings .

Chemical Reactions Analysis

2-Phenylacetohydrazide derivatives undergo various chemical reactions that lead to the formation of complex molecules. The reaction mechanisms often involve the formation of intermediates that can cyclize to produce heterocyclic compounds. For instance, polylithiated 2'-phenylphenylacetohydrazides react with aromatic esters to form 1,2-dihydro-3H-pyrazol-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylacetohydrazide derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring, such as hydroxy or methoxy groups, can affect the molecule's reactivity and the types of reactions it can participate in. The crystal packing and hydrogen bonding patterns in these compounds also contribute to their stability and solubility .

Scientific Research Applications

Spectroscopic and Biological Studies

  • Spectroscopic and Crystal Structural Studies : 2-Phenylacetohydrazide derivatives, particularly Schiff base derivatives, have been synthesized and studied. The derivatives and their copper complexes were structurally characterized through various spectroscopic methods and X-ray analysis. These studies unveiled their binuclear coordination and potential for forming five- and six-membered rings. The research also delved into their molecular geometries, global reactivity descriptors, and nonlinear optical properties (El‐Medani et al., 2020).

  • Biological and Antimicrobial Activities : These compounds, including their copper complexes, were evaluated for antimicrobial and antioxidant activities. Their interaction with DNA was also studied, suggesting that these complexes can bind to DNA via an intercalative mode, showing varying degrees of DNA binding potency (El‐Medani et al., 2020).

Antidiabetic Potential

  • Development of Anti-diabetic Agents : 2-Phenylacetohydrazide has been employed in the synthesis of N-substituted acetamides, which demonstrated significant antidiabetic potential via inhibition of the α-glucosidase enzyme. These synthesized compounds were tested for their cytotoxicity and found to have low cytotoxicity, indicating their potential as lead molecules for further research in antidiabetic agents (Nazir et al., 2018).

Antimicrobial Activities

  • Antimicrobial Activities of Hydrazide-Hydrazones : Hydrazide-hydrazones of phenylacetic and hydroxyacetic acid, synthesized using 2-Phenylacetohydrazide, displayed significant in vitro antimicrobial activities against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi belonging to Candida spp. Some compounds even outperformed commonly used antibiotics, indicating their potential as effective antimicrobial agents (Popiołek & Biernasiuk, 2016).

Enzymatic Activity and Binding

  • Enzymatic Activity and Binding : 2-Phenylacetohydrazide derivatives have been observed to bind covalently with bovine serum amine oxidase (BSAO), affecting the enzyme's activity. This binding leads to distinct optical and circular dichroism absorptions, suggesting a potential avenue for exploring enzymatic activity modulation and protein interaction (Morpurgo et al., 1992).

Safety And Hazards

2-Phenylacetohydrazide is toxic if swallowed . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-phenylacetohydrazide
Source PubChem
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InChI

InChI=1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTCVTJCJMVIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061327
Record name 2-Phenylacetic hydrazide
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Molecular Weight

150.18 g/mol
Source PubChem
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Product Name

2-Phenylacetohydrazide

CAS RN

937-39-3
Record name (2-Phenylacetyl)hydrazine
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Record name Benzeneacetic acid, hydrazide
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Record name Phenylacetic acid hydrazide
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Record name Benzeneacetic acid, hydrazide
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Record name 2-Phenylacetic hydrazide
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Record name Phenylacetohydrazide
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Record name Phenylacetohydrazide
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Synthesis routes and methods I

Procedure details

The following representative compounds in Table 1 were synthesized according to (i) the foregoing procedures by selecting appropriate starting materials (for example, 4-fluoro mandelic acid derivatives (e.g., examples 12-1 and 12-3) were synthesized using commercially available 4-fluoromandelic acid) and (ii) known organic synthesis techniques (for example, treatment of commercially available α-phenylacetic acid methyl ester with hydrazine hydrate in ethanol under with heating provides phenyl-acetic acid hydrazide (see, e.g., Pandeye, S, N.; Manjula, H.; Stables, J. P.; Pharmazie; 2001, 56, 121-124) and treatment of phenyl acetic acid hydrazide with a substituted benzaldehyde in ethanol with heating and in the presence of catalytic acetic acid provides the corresponding substituted phenyl-acetic acid benzylidenehydrazide (see, e.g., Stephanidou-Stephanatou, J.; Lefkopoulou, S; Journal of Heterocyclic Chemistry; 1982; 19; 705-711.0)).
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Synthesis routes and methods II

Procedure details

Phenyl-acetic acid methyl ester (5 g, 33.3 mmol) was dissolved in hydrazine hydrate (25 mL) and EtOH (50 mL) and the reaction was heated in a sealed tube to 80° C. overnight. After cooling the reaction was concentrated to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
297
Citations
Ş Karadeniz, CY Ataol, O Şahin, Ö İdil, H Bati - Journal of Molecular …, 2018 - Elsevier
A new aroylhydrazoneoxime, N'-((2Z, 3E)-3-(hydroxyimino)butan-2-ylidene)-2-phenylacetohydrazide ligand (LH 2 ) and its Ni(II) and Co(II) complexes, have been synthesized and …
Number of citations: 19 www.sciencedirect.com
HA Abdel-Aziz, CK Quah, HK Fun - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… The title compound was prepared by the reaction of 2-phenylacetyl chloride with 2-phenylacetohydrazide in the presence of sodium carbonate in water at 5-10 C (Magedov & …
Number of citations: 10 scripts.iucr.org
SM El-Medani, AA Makhlouf, H Moustafa… - Journal of Molecular …, 2020 - Elsevier
… Similar procedure as that used for the preparation of HL1 was performed with the use of a mixture of 2-phenylacetohydrazide (0.01 mol, 1.5 g) and 1-hydroxy-2-naphthaldehyde (0.01…
Number of citations: 24 www.sciencedirect.com
Ö Güzel-Akdemir, M Trawally, Sİ Dingiş-Birgül… - Organic …, 2020 - acgpubs.org
… 2-Hydroxy-2-phenylacetohydrazide (1) was synthesized as reported in the literature.Uncorrected melting points were recorded using Büchi 530 apparatus and reported in degree …
Number of citations: 2 www.acgpubs.org
J Szklarzewicz, A Jurowska, M Hodorowicz… - Science, Technology …, 2019 - ruj.uj.edu.pl
The synthesis and physicochemical properties of new vanadium (IV) complex of formula [VO (L)(phen)] is described. The L denotes ONO tridentate Schiff base derived from 2, 3-…
Number of citations: 2 ruj.uj.edu.pl
MU Reddy, MCS Reddy - World Journal …, 2017 - wjpr.s3.ap-south-1.amazonaws.com
Hydrazide–hydrazone derivatives are present in many bioactive molecules and display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com
LH Wang, XS Tai, LL Liu, PF Li - Crystals, 2017 - mdpi.com
… , [BaL 2 Cl 2 ] (1) (L = pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone), has been synthesized using BaCl 2 , pyridine-2-carboxaldehyde and 2-phenylacetohydrazide as raw …
Number of citations: 3 www.mdpi.com
Ş Karadeniz, CY Ataol, T Özen, R Demir… - Journal of Molecular …, 2019 - Elsevier
In this study, the mononuclear Ni(II), Cu(II) and UO 2 (VI) complexes of N'-((2Z,3E)-3-(hydroxyimino)butan-2-ylidene)-2-phenylacetohydrazide ligand (LH 2 ) have been synthesized. All …
Number of citations: 20 www.sciencedirect.com
ALVK Reddy, NE Kathale - Oriental Journal of Chemistry, 2017 - search.proquest.com
… on acetohydrazide-hydrazone derivatives25, we report here in the synthesis, characterization and antiinflammatory activity of novel benzohydrazides and 2-phenylacetohydrazide-…
Number of citations: 20 search.proquest.com
Sİ Dingiş-Birgül, A Akdemir - 2020 - acgpubs.org
… 2-Hydroxy-2phenylacetohydrazide (1) was synthesized as reported in the literature.Uncorrected melting points were recorded using Büchi 530 apparatus and reported in degree …
Number of citations: 4 www.acgpubs.org

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